

# Chrysoeriol: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

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Compound of Interest		
Compound Name:	Chrysoeriol	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a methoxy derivative of luteolin, its chemical structure underpins its biological functions, including its well-documented anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an indepth exploration of the chemical structure of Chrysoeriol, supported by a comprehensive summary of its physicochemical and spectral data. Furthermore, this document outlines detailed experimental protocols for its extraction, isolation, and characterization. A significant focus is placed on its molecular mechanisms of action, with a detailed visualization of its interaction with the NF-kB and JAK/STAT signaling pathways, and its biosynthetic origins, all rendered using the DOT language for precise graphical representation.

#### **Chemical Structure and Identification**

**Chrysoeriol** is systematically named 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one. It belongs to the flavone subclass of flavonoids and is structurally characterized by a C6-C3-C6 backbone. The molecule consists of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at positions 5 and 7 of the A ring, and a hydroxyl group at position 4' and a methoxy group at



position 3' of the B ring. This specific arrangement of functional groups is crucial for its biological activity.

Identifier	Value
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3- methoxyphenyl)chromen-4-one[1]
Synonyms	3'-Methoxyapigenin, Luteolin 3'-methyl ether, 4',5,7-Trihydroxy-3'-methoxyflavone[1]
Molecular Formula	C16H12O6[1]
SMILES	COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C =C3O2)O)O)O[1]
InChI Key	SCZVLDHREVKTSH-UHFFFAOYSA-N[1]
CAS Number	491-71-4[1]

# **Physicochemical and Spectral Data**

The following tables summarize the key physicochemical and spectral properties of **Chrysoeriol**, providing essential data for researchers and drug development professionals.

# **Table 2.1: Physicochemical Properties**



Property	Value	Source
Molecular Weight	300.26 g/mol	[1]
Appearance	Yellow to Very Dark Yellow Solid	[2]
Melting Point	>300 °C (decomposes)	[3]
Boiling Point (Predicted)	574.3 ± 50.0 °C	[3]
Density (Predicted)	1.512 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	6.49 ± 0.40	[3]
LogP (Estimated)	2.229	[3]
Solubility	DMSO (~20 mg/mL), DMF (~30 mg/mL), Methanol (Slightly, enhanced by heating and sonication), Ethanol (Slightly)	[1][2][3]

**Table 2.2: Spectral Data** 



Technique	Data	Source
UV-Vis (λmax in Methanol)	244, 269, 345 nm	[1]
<sup>1</sup> H-NMR (400 MHz, Methanold <sub>4</sub> ) δ (ppm)	7.41 (dd, J = 9.0, 2.3 Hz, 1H), 7.40 (d, J = 2.3 Hz, 1H), 6.92 (d, J = 9.0 Hz, 1H), 6.56 (s, 1H), 6.46 (d, J = 2.1 Hz, 1H), 6.23 (d, J = 2.1 Hz, 1H), 3.71 (s, 3H)	[4]
<sup>13</sup> C-NMR (100 MHz, Methanol- d <sub>4</sub> ) δ (ppm)	182.5 (C-4), 164.9 (C-7), 164.7 (C-2), 161.8 (C-5), 158.0 (C-9), 149.6 (C-3'), 145.6 (C-4'), 122.3 (C-1'), 118.9 (C-6'), 115.4 (C-5'), 112.8 (C-2'), 103.9 (C-10), 102.5 (C-3), 98.7 (C-6), 93.6 (C-8), 55.0 (-OCH <sub>3</sub> )	[4]

# **Biosynthesis of Chrysoeriol**

**Chrysoeriol** is synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites. The biosynthesis of **Chrysoeriol** begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone luteolin, which is then methylated to yield **Chrysoeriol**.



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Biosynthetic pathway of **Chrysoeriol** from Phenylalanine.



The key enzymes involved in this pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), Flavone Synthase (FNS), and O-Methyltransferase (OMT).[5] The final step, the methylation of the 3'-hydroxyl group of luteolin, is catalyzed by a specific O-methyltransferase, leading to the formation of **Chrysoeriol**.[6][7]

# Experimental Protocols Extraction and Isolation from Plant Material (e.g., Olive Leaves)

This protocol is a synthesized methodology based on established procedures for flavonoid extraction and isolation.

- Maceration:
  - Air-dry and grind the plant material (e.g., olive leaves) into a fine powder.
  - Macerate the powdered material in methanol (or another suitable solvent like ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
  - Filter the mixture through Whatman No. 1 filter paper.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- Solvent Partitioning:
  - Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
  - Monitor the presence of **Chrysoeriol** in the different fractions using Thin Layer Chromatography (TLC). **Chrysoeriol** is expected to be enriched in the ethyl acetate fraction.
- Column Chromatography:



- Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.
- Load the concentrated ethyl acetate fraction onto the top of the silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
- Collect the eluting fractions in separate test tubes and monitor them by TLC.
- Combine the fractions that show a pure spot corresponding to a Chrysoeriol standard.
- Purification:
  - The combined fractions can be further purified by preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure **Chrysoeriol**.

## **Analytical Characterization**

- System: HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be starting with 95% A, decreasing to 5% A over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 345 nm.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol and filter through a 0.45 μm syringe filter before injection.
- Quantification: Use a calibration curve prepared with a certified Chrysoeriol standard.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Chrysoeriol** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>) in an NMR tube.



- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
- Data Processing: Process the spectra using appropriate software and compare the chemical shifts and coupling constants with literature values for **Chrysoeriol**.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.
- Analysis Mode: Can be run in both positive and negative ion modes to obtain the molecular ion peak ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>) and fragmentation patterns.
- Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information and confirm the identity of the compound. The fragmentation pattern of Chrysoeriol will show characteristic losses of small molecules like CO, H<sub>2</sub>O, and methyl groups.

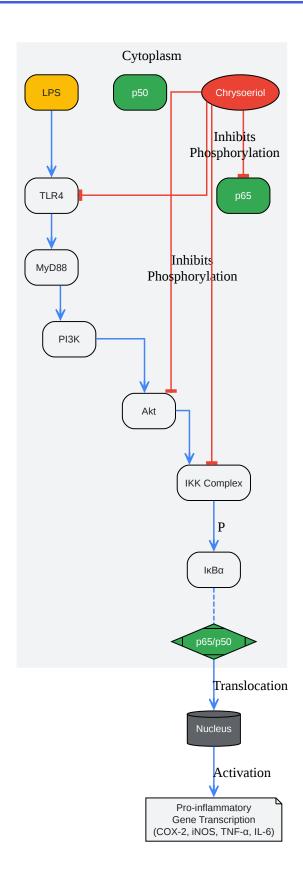
## **Molecular Mechanisms of Action**

**Chrysoeriol** exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

# Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of the inflammatory response. **Chrysoeriol** has been shown to be a potent inhibitor of this pathway.





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Inhibition of the NF-κB signaling pathway by **Chrysoeriol**.





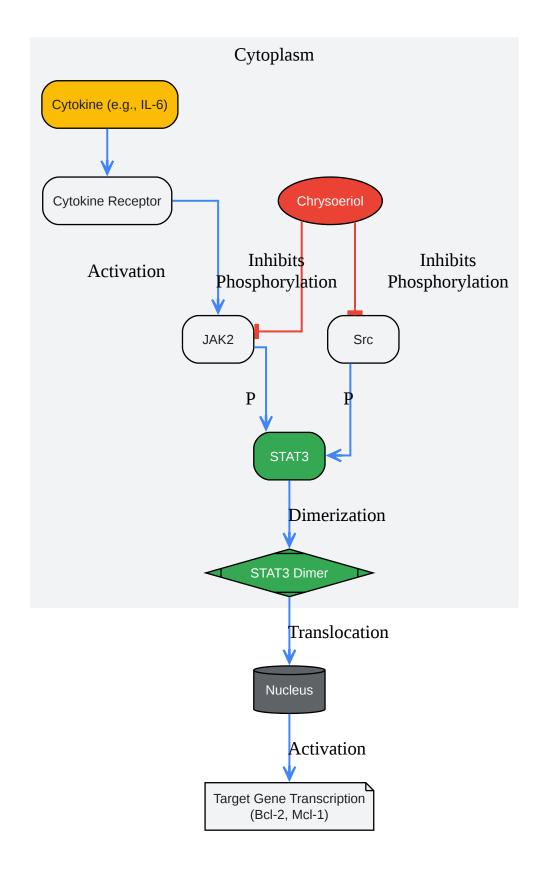


In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade through MyD88 and the activation of PI3K/Akt and IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and degradation. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. **Chrysoeriol** inhibits this pathway by downregulating the activation of TLR4 and MyD88, and by inhibiting the phosphorylation of Akt and the p65 subunit of NF-κB.[4][8] This ultimately prevents the nuclear translocation of NF-κB and suppresses the expression of inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[1]

## Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation and cell proliferation. **Chrysoeriol** has been demonstrated to effectively inhibit this pathway.





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Inhibition of the JAK/STAT signaling pathway by Chrysoeriol.



Upon cytokine binding to its receptor, JAKs (such as JAK2) are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1.

Chrysoeriol inhibits the JAK/STAT pathway by suppressing the phosphorylation of JAK2 (at Tyr1007/1008) and STAT3 (at Tyr705).[1][6] Some evidence also suggests that Chrysoeriol can inhibit Src, an upstream kinase of STAT3, further contributing to the downregulation of this pathway.[2] This inhibition leads to reduced nuclear translocation of STAT3 and decreased expression of its target genes, thereby suppressing cell hyperproliferation and inducing apoptosis.[6]

## Conclusion

Chrysoeriol presents a compelling profile for researchers, scientists, and drug development professionals. Its well-defined chemical structure, characterized by a specific pattern of hydroxylation and methoxylation, is the foundation of its significant biological activities. The provided quantitative data and detailed experimental protocols offer a practical framework for its study and application. Furthermore, the elucidation of its inhibitory mechanisms on the NF-kB and JAK/STAT signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases and cancer. This technical guide serves as a comprehensive resource to facilitate further research and development of Chrysoeriol as a lead compound in modern drug discovery.

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